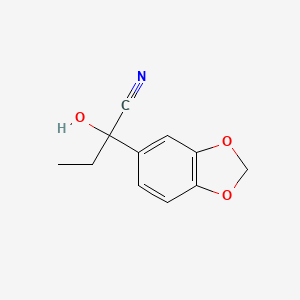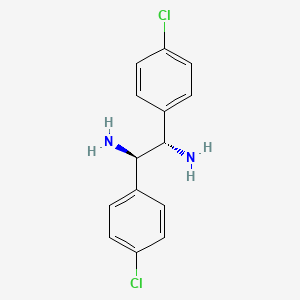
(1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine
Descripción general
Descripción
This compound is a derivative of ethylenediamine, where the hydrogen atoms are replaced with phenyl groups. Ethylenediamine is a colorless liquid with an ammonia-like odor. Its derivatives are often used in the synthesis of various chemicals .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a central ethane backbone, with the two amine groups at the 1 and 2 positions, and two phenyl rings also attached at the 1 and 2 positions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds are often used as ligands in coordination chemistry, and can participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the phenyl rings and amine groups. For example, it might have a higher boiling point and be more polar than ethylenediamine itself .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Metal Complexes : Complexes of rhenium(I) and copper(I) with derivatives of ethane-1,2-diamine have been synthesized and characterized. These complexes exhibit interesting electrochemical and spectroscopic properties, suggesting potential applications in materials science and coordination chemistry (Dehghanpour et al., 2010); (Dehghanpour et al., 2009).
Ligand Synthesis and Theoretical Analysis : Schiff base ligands derived from ethane-1,2-diamine have been synthesized and analyzed both experimentally and theoretically. These studies provide insights into the geometric and electronic properties of these ligands, which could be useful in designing new materials and catalysts (Uluçam & Yenturk, 2019).
Application in Asymmetric Synthesis : Enantiomerically pure diamines derived from ethane-1,2-diamine have been used in the synthesis of organocatalysts. These catalysts have shown efficiency in asymmetric cross-aldol reactions, highlighting their potential in stereoselective organic synthesis (Kucherenko et al., 2017).
Structural Analysis of Metal Complexes : The structural analysis of metal complexes involving ethane-1,2-diamine derivatives has been conducted. These studies reveal the molecular arrangement and potential interactions, which are essential for understanding the behavior of these complexes in various applications (Zhang et al., 2007).
Biological Screening and Stability Constants : Schiff base ligands based on ethane-1,2-diamine have been subjected to biological screening. Their metal complexes have shown moderate antibacterial potential. Additionally, experiments to determine stability constants of these ligands with various metal ions have been performed, providing valuable information for their potential use in biochemistry (Aslam et al., 2021).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H,17-18H2/t13-,14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPPUZSHKRJDIW-OKILXGFUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Cl)N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@H](C2=CC=C(C=C2)Cl)N)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.2 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-1,2-bis(4-chlorophenyl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




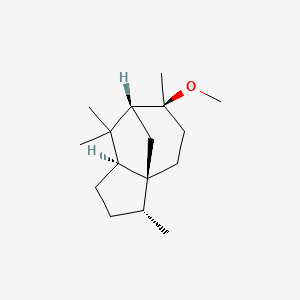
![(2,5-dioxopyrrolidin-1-yl) 8-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;hydrochloride](/img/structure/B8086027.png)
![(R)-N-[(1E)-1-(5-bromo-2-fluorophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8086047.png)
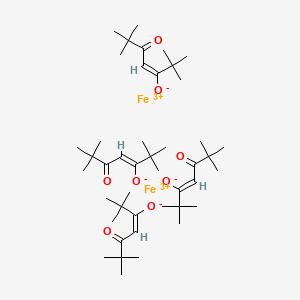
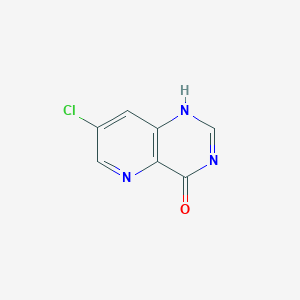
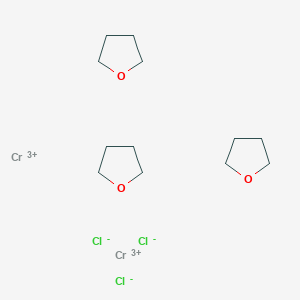
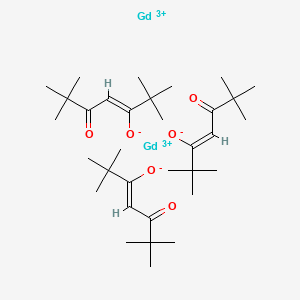
![tert-Butyl {[1-(aminomethyl)cyclopropyl]methyl}methylcarbamate hydrochloride](/img/structure/B8086086.png)
![tert-Butyl ({1-[(methylamino)methyl]cyclopropyl}methyl)carbamate hydrochloride](/img/structure/B8086087.png)
![1-[(Methylamino)methyl]cyclopropanecarboxylic acid hydrochloride](/img/structure/B8086092.png)
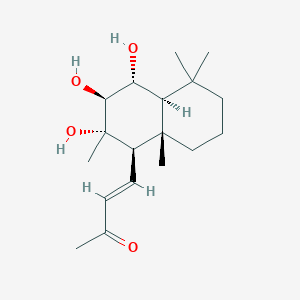
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B8086105.png)
